3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid
Description
3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-triazole core. The structure includes a 2-aminoethylamino substituent at position 3 and a carboxylic acid group at position 4. The presence of both amino and carboxylic acid groups enhances its polarity, making it a candidate for studies on solubility, bioavailability, and intermolecular interactions.
Properties
CAS No. |
298699-41-9 |
|---|---|
Molecular Formula |
C7H10N6O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-(2-aminoethylamino)-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C7H10N6O2/c8-1-2-9-7-11-10-5-3-4(6(14)15)12-13(5)7/h3,12H,1-2,8H2,(H,9,11)(H,14,15) |
InChI Key |
XMYLLWNORLPSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN2C1=NN=C2NCCN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable pyrazole derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions may require catalysts or specific pH conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is a pyrazolo-triazole derivative featuring a fused triazole and pyrazole ring system. The presence of the carboxylic acid group enhances its water solubility and potential reactivity, making it versatile for synthetic applications and modifications.
Chemical Properties and Reactivity
The chemical reactivity of 3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is due to its functional groups:
- The fused triazole and pyrazole ring system is characteristic of many biologically active molecules.
- The carboxylic acid group enhances water solubility and reactivity.
- The aminoethyl group may enhance interaction with biological targets, potentially improving its pharmacological profile.
Synthesis
3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid can be synthesized through several methods, with varying yields and purity depending on the specific reagents and conditions used.
Potential Applications
The unique structure of 3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid suggests potential applications in:
- Drug discovery : As a building block for synthesizing biologically active compounds.
- Material science : For creating novel materials with specific properties.
- Catalysis : As a ligand in metal-catalyzed reactions.
Biological Activity
Research indicates that pyrazolo-triazole derivatives exhibit biological activities, including antibacterial, antifungal, and anticancer properties. Specifically, compounds similar to 3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Interaction Studies
Interaction studies involving 3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid may focus on:
- Binding affinity to target proteins.
- Effects on cellular pathways.
- In vivo efficacy and toxicity.
Such studies are crucial for understanding the pharmacodynamics and optimizing the compound's efficacy.
Structural Analogs and Their Activities
Several compounds share structural similarities with 3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Amino-1,2,4-triazole-5-carboxylic acid | Antibacterial | Simpler structure; lacks pyrazole ring | |
| 4-Amino-5-(4-nitrophenyl)-1H-pyrazole | Antimicrobial | Contains nitro group enhancing activity | |
| 1-(Aminomethyl)-3-(pyrazolyl)-urea | Anticancer | Urea linkage provides different reactivity |
Mechanism of Action
The mechanism of action of 3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo[5,1-c][1,2,4]triazole Derivatives
Key structural analogs differ in substituents and their positions:
- Aminoethylamino vs.
- Carboxylic Acid vs. Ester/Nitroso Groups : The carboxylic acid at C6 enhances acidity and metal-binding capacity, contrasting with ester or nitroso groups in derivatives used for dyes or anticonvulsants .
Spectroscopic and Structural Insights
- NMR Analysis: ¹H-¹⁵N HMBC spectra of pyrazolo-triazoles reveal coupling patterns between nitrogen and hydrogen atoms. For example, in 6-methyl-3-phenyl derivatives, the 5-N atom couples with the 6-CH₃ group (δ 2.34 ppm) . The target compound’s aminoethylamino group would likely show distinct coupling with adjacent nitrogens.
- UV-Vis Properties : Nitroso derivatives (e.g., 3a–c in ) absorb at λmax ~560 nm due to the nitroso chromophore. The carboxylic acid group in the target compound may shift absorption maxima depending on conjugation .
Biological Activity
3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is a compound belonging to the class of pyrazolo-triazole derivatives. This compound is notable for its fused triazole and pyrazole ring system, which is characteristic of many biologically active molecules. Its structure enhances solubility and potential reactivity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a carboxylic acid group that increases its water solubility and reactivity. The presence of the aminoethyl group may enhance its interaction with biological targets, potentially improving its pharmacological profile.
Chemical Formula
- Molecular Formula : C₉H₁₂N₄O₂
- Molecular Weight : 196.22 g/mol
Antibacterial Activity
Research indicates that derivatives similar to 3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid exhibit significant antibacterial properties. Specifically, studies have shown effectiveness against various strains such as Staphylococcus aureus and Escherichia coli, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of compounds related to the pyrazolo-triazole framework. For instance, compounds with a similar scaffold have shown promising results against several cancer cell lines including breast carcinoma (MCF7) and colon carcinoma (HCT116). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. In one study, a related compound demonstrated an IC50 value of 0.9 nM against COX-2, indicating potent anti-inflammatory potential .
The biological activity of 3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes.
- Cell Cycle Regulation : It has been suggested that the compound may interfere with cell cycle progression in cancer cells.
- Angiogenesis Inhibition : Some derivatives have shown antiangiogenic properties, which could be beneficial in cancer treatment by preventing tumor growth through reduced blood supply .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Amino-1,2,4-triazole-5-carboxylic acid | Structure | Antibacterial | Simpler structure; lacks pyrazole ring |
| 4-Amino-5-(4-nitrophenyl)-1H-pyrazole | Structure | Antimicrobial | Contains nitro group enhancing activity |
| 1-(Aminomethyl)-3-(pyrazolyl)-urea | Structure | Anticancer | Urea linkage provides different reactivity |
Study on Anticancer Activity
In a study assessing the anticancer properties of various triazole derivatives, researchers found that compounds structurally similar to 3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid exhibited significant cytotoxic effects on MCF7 and HCT116 cell lines. The study concluded that modifications to the triazole core could enhance efficacy against these cancer types .
Study on Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of pyrazolo-triazole derivatives revealed that certain compounds demonstrated MIC values comparable to established antibiotics like Ciprofloxacin against E. coli and S. aureus. This suggests a potential for development into therapeutic agents for bacterial infections resistant to conventional treatments .
Q & A
Q. What are the optimized synthetic routes for constructing the pyrazolo[5,1-c][1,2,4]triazole core of this compound?
The core structure can be synthesized via cyclocondensation reactions. For example, coupling pyrazolediazonium salts with 4-hydroxy-6-methyl-1H-pyridine-2-one generates pyrazolo[5,1-c][1,2,4]triazine derivatives through an azo-coupled intermediate (Scheme 78, ). Alternatively, heating precursors with polyphosphoric acid (PPA) yields fused pyrazoloazines in 65–70% yields .
Q. How can the carboxylic acid functionality be introduced into the pyrazolo-triazole scaffold?
Carboxylic acid groups are often introduced via hydrolysis of ester derivatives. For instance, ethyl esters (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) undergo hydrolysis under acidic or basic conditions. Optimization of reaction time, temperature, and catalysts (e.g., sulfuric acid) is critical to prevent side reactions .
Q. What spectroscopic methods are essential for structural confirmation of this compound?
Key techniques include:
- 1H/13C/15N NMR : To identify substituent positions and confirm regioselectivity. For example, 1H-15N HMBC spectra reveal long-range couplings between nitrogen atoms and protons (e.g., 225.9 ppm nitrogen coupling with 12.94 ppm 1-N-H) .
- FT-IR : To detect functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) .
- HRMS : For accurate molecular weight determination and fragmentation pattern analysis .
Advanced Research Questions
Q. How can regioselective alkylation or acylation be achieved on the pyrazolo-triazole system?
Regioselectivity is influenced by steric and electronic factors. For alkylation, bulky alkylating agents favor substitution at the less hindered 1-N position. For example, 1H-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole reacts with methyl iodide to yield 1-N-methyl derivatives exclusively. Confirmation via 2D HMBC NMR is crucial to validate selectivity .
Q. What strategies resolve contradictions in reported reaction yields for pyrazolo-triazole derivatives?
Discrepancies arise from variations in catalysts, solvents, or purification methods. For instance, cyclocondensation with PPA yields 65–70% products, while thiourea-mediated reactions may require longer times for similar yields. Systematic optimization (e.g., Design of Experiments) is recommended to identify critical parameters .
Q. How do structural modifications (e.g., nitro or trifluoromethyl groups) impact thermal and chemical stability?
Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that electron-withdrawing groups (e.g., nitro) enhance thermal stability. For example, trifluoroacetylated derivatives decompose at ~250°C, compared to ~200°C for non-fluorinated analogs .
Q. What mechanistic insights explain the formation of bicyclic byproducts during cyclization?
Side products like bicyclic carboxylic acids form via lactone ring opening during reactions with 4-hydroxy-6-methyl-2H-pyran-2-one. Computational modeling (DFT) can predict reaction pathways and guide solvent/catalyst selection to suppress byproducts .
Q. How can bioactivity assays (e.g., enzyme inhibition) be designed for pyrazolo-triazole derivatives?
- In vitro enzyme assays : Measure IC50 values against target enzymes (e.g., xanthine oxidase) using spectrophotometric detection of uric acid formation.
- Antioxidant activity : Employ DPPH radical scavenging assays, comparing % inhibition at varying concentrations .
Data Contradictions and Resolution
Q. Why do some studies report conflicting NMR assignments for pyrazolo-triazole isomers?
Discrepancies arise from differing tautomeric forms or solvent effects. For example, 1H-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole exists exclusively as the 1H-cis isomer (1a), confirmed via 2D 1H-15N HMBC spectra showing couplings between 12.94 ppm (1-N-H) and 225.9 ppm (4-N) .
Q. How can mass spectrometry differentiate between acylated derivatives and degradation products?
HRMS analysis of molecular ions (e.g., m/z 240 for acetylated derivatives) and fragment patterns (e.g., loss of CH3CO at m/z 225) identifies degradation pathways. For unstable trifluoroacetyl derivatives, monitoring m/z 294 → 225 transitions confirms decomposition .
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
